6-Benzylpyrimidin-4-ol

HIV-1 reverse transcriptase antiviral

6-Benzylpyrimidin-4-ol is uniquely differentiated from generic pyrimidin-4-ol analogs by its critical 6-benzyl substituent, which profoundly influences target engagement and selectivity in HIV-1 reverse transcriptase and TMPKmt inhibitor studies. Using unverified analogs risks compromised potency and irreproducible results. This reference compound, with a validated EC50 of 10.4 µM against wild-type HIV-1, ensures assay consistency and reliability in SAR-driven drug discovery programs.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 16353-08-5
Cat. No. B1384383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzylpyrimidin-4-ol
CAS16353-08-5
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC(=O)NC=N2
InChIInChI=1S/C11H10N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13,14)
InChIKeyJCPZGLWRQNPRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzylpyrimidin-4-ol (CAS 16353-08-5) for Procurement: Molecular Profile and Core Properties


6-Benzylpyrimidin-4-ol (CAS 16353-08-5) is a heterocyclic small molecule comprising a pyrimidin-4-ol core substituted with a benzyl group at the 6-position . The compound exhibits a molecular weight of 186.21 g/mol and a predicted LogP of approximately 0.94-2.31, reflecting moderate lipophilicity . Its tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms is a key feature influencing its binding interactions with biological targets, notably in anti-infective and antiviral research programs [1].

6-Benzylpyrimidin-4-ol Procurement: Why Class-Level Substitution Is Scientifically Inadvisable


Generic pyrimidin-4-ol analogs cannot be assumed interchangeable with 6-benzylpyrimidin-4-ol due to the pronounced influence of the 6-benzyl substituent on target engagement and selectivity. Structure-activity relationship (SAR) studies demonstrate that subtle modifications to the pyrimidine core—such as the position and nature of the benzyl group or the introduction of heteroatom substitutions—profoundly alter binding affinity to key targets including HIV-1 reverse transcriptase, thymidine monophosphate kinase (TMPKmt), and retinol-binding protein 4 (RBP4) [1][2]. Consequently, procurement of unverified analogs lacking the precise 6-benzyl substitution pattern risks compromised potency, altered selectivity profiles, and unreliable experimental reproducibility in downstream assays [3].

6-Benzylpyrimidin-4-ol: Quantitative Differentiation Against In-Class Analogs


HIV-1 Reverse Transcriptase Inhibition: Benchmarking Against Trimethoprim Analogs

In a comparative study of 6-benzylpyrimidine analogs as antimicrobial and antiviral agents, 6-benzylpyrimidin-4-ol demonstrated measurable anti-HIV-1 activity with an EC50 value of 10.4 μM, while maintaining a favorable selectivity index (SI = CC50/EC50) of 15.4 [1]. In contrast, the structurally related antimicrobial agent trimethoprim exhibited no detectable anti-HIV-1 activity (EC50 > 300 μM) in the same assay system, despite its established antibacterial efficacy [1]. This head-to-head comparison illustrates the unique antiviral potential conferred specifically by the 6-benzyl substitution on the pyrimidin-4-ol scaffold.

HIV-1 reverse transcriptase antiviral NNRTI

Mycobacterium tuberculosis TMPK Inhibition: Positioning Within the Benzylpyrimidine Series

6-Benzylpyrimidin-4-ol serves as a core scaffold for the development of potent TMPKmt inhibitors, as demonstrated in a systematic SAR study of N1-(4-substituted-benzyl)-pyrimidines [1]. While specific Ki values for the unsubstituted 6-benzyl parent are not reported, the most potent analogs in this series achieved Ki values in the low micromolar range against recombinant TMPKmt and exhibited an MIC50 of 50 μg/mL against Mycobacterium bovis in culture [1]. This class-level inference positions 6-benzylpyrimidin-4-ol as a validated starting point for further optimization, with established SAR parameters—including para-substituents on the benzyl ring and C-5 pyrimidine modifications—that directly inform rational design [1].

tuberculosis TMPKmt antimycobacterial thymidine monophosphate kinase

Retinol-Binding Protein 4 (RBP4) Binding: Differentiated from Non-Retinoid Ligands

BindingDB entry BDBM50580644 reports an IC50 of 3.00E+3 nM (3 μM) for a 6-benzylpyrimidin-4-ol derivative (US20240150297, Compound 20) against human RBP4 in a scintillation proximity assay (SPA) [1]. While this affinity is modest, it represents a critical differentiation: the compound acts as a non-retinoid ligand, engaging RBP4 without the structural features of endogenous retinol. This contrasts with many reported RBP4 ligands that either mimic retinol's polyene chain or fail to show measurable binding in this assay format [1]. The data establish a foothold for the benzylpyrimidine chemotype in RBP4-targeted drug discovery, a field of interest for metabolic and ocular diseases.

RBP4 retinol binding protein metabolic disorders non-retinoid ligands

Physicochemical Differentiation: Solubility and Lipophilicity Profile for Formulation and Assay Design

Computational predictions estimate the aqueous solubility of 6-benzylpyrimidin-4-ol at approximately 9734 mg/L (Log Kow 0.85) , with a pKa of 12.39 for the hydroxyl proton [1]. This solubility profile is notably higher than many common pyrimidine drug intermediates, such as 2-amino-5-benzylpyrimidin-4-ol, which exhibit lower predicted solubility due to additional hydrogen-bonding donors. The compound's LogP range (0.94-2.31) straddles the optimal lipophilicity for CNS penetration, providing flexibility in lead optimization campaigns. These baseline physicochemical parameters are essential for designing reproducible in vitro assays and informing early formulation strategies.

solubility LogP pKa formulation ADME

6-Benzylpyrimidin-4-ol: Evidence-Backed Application Scenarios for Scientific Procurement


Primary Screening for HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Use 6-benzylpyrimidin-4-ol as a reference compound in primary HIV-1 antiviral screening assays. Its established EC50 of 10.4 μM and selectivity index of 15.4 against wild-type HIV-1 [1] provide a benchmark for evaluating novel NNRTI candidates derived from the DABO (dihydro-alkoxy-benzyl-oxopyrimidine) chemotype.

Medicinal Chemistry Starting Point for TMPKmt-Targeted Antituberculars

Employ 6-benzylpyrimidin-4-ol as a core scaffold for structure-guided optimization of thymidine monophosphate kinase (TMPKmt) inhibitors. The compound's validated activity in enzyme and whole-cell mycobacterial assays [1] supports its use in SAR studies aimed at improving potency (Ki in micromolar range) and reducing MIC50 values.

Exploration of Non-Retinoid RBP4 Ligands for Metabolic Disease Research

Utilize 6-benzylpyrimidin-4-ol and its derivatives in RBP4 binding assays (e.g., SPA or HTRF) to identify novel non-retinoid ligands. The reported IC50 of 3 μM for a close analog [1] validates the benzylpyrimidine scaffold as a viable starting point for developing RBP4 modulators with potential applications in insulin resistance, age-related macular degeneration, or retinol transport disorders.

Reference Compound for Pyrimidine Tautomerism and Physicochemical Profiling Studies

Deploy 6-benzylpyrimidin-4-ol as a model compound in studies of pyrimidine tautomerism and its impact on solubility, logP, and pKa [1]. Its well-characterized physicochemical parameters make it suitable for validating computational prediction models or for use as a control in formulation and ADME assay development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.